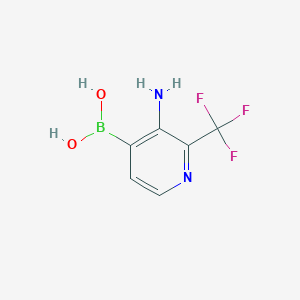
3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid
Übersicht
Beschreibung
“3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid” is a type of organoboron reagent. Organoboron reagents are widely used in Suzuki–Miyaura cross-coupling, a common transition metal catalyzed carbon–carbon bond forming reaction . This compound is also a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients .
Synthesis Analysis
The synthesis of such compounds often involves the use of boron reagents in Suzuki–Miyaura couplings . The reactivity of potassium organotrifluoroborate salts in Suzuki–Miyaura couplings has been studied . A practical asymmetric synthesis of a related compound, tipranavir, was reported, where the introduction of 5-(trifluoromethyl)pyridine-2-sulfonyl chloride prepared from 2,5-CTF is achieved in the final synthesis step .Molecular Structure Analysis
The molecular structure of “3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid” is characterized by the presence of a pyridine ring, a trifluoromethyl group, and a boronic acid group. The trifluoromethyl group and the pyridine moiety contribute unique physicochemical properties to the compound .Chemical Reactions Analysis
The compound can participate in various chemical reactions. For instance, it can be involved in Suzuki–Miyaura cross-coupling reactions . Protodeboronation of boronic esters, a process not well developed, has been reported using a radical approach .Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid” are influenced by its trifluoromethyl group and pyridine moiety. These groups give the compound unique properties that make it valuable in the agrochemical and pharmaceutical industries .Wissenschaftliche Forschungsanwendungen
Suzuki–Miyaura Cross-Coupling
3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid: is a valuable reagent in the Suzuki–Miyaura (SM) cross-coupling reaction, which is a widely applied method for forming carbon–carbon bonds . This reaction is particularly useful due to its mild conditions and tolerance of various functional groups. The boronic acid derivative can be used to introduce the pyridine moiety into more complex molecules, enhancing their electronic and structural properties.
Anti-Markovnikov Hydromethylation
This compound can participate in anti-Markovnikov hydromethylation of alkenes . This transformation is significant as it allows for the addition of a trifluoromethyl group in a specific orientation relative to the double bond, which can be leveraged to synthesize molecules with precise stereochemistry, crucial in drug development and materials science.
Synthesis of Biologically Active Molecules
The boronic acid moiety of 3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid is instrumental in the synthesis of heteroaryl benzylureas, which exhibit glycogen synthase kinase 3 inhibitory activity . This application is particularly relevant in the field of medicinal chemistry, where the inhibition of specific enzymes can lead to therapeutic agents for diseases like Alzheimer’s and diabetes.
Organic Synthesis Intermediate
As an intermediate in organic synthesis, this compound finds applications in the agrochemical, pharmaceutical, and dyestuff fields . Its incorporation into various molecular frameworks can impart desirable properties such as increased stability, bioactivity, or color characteristics.
Development of New Borane Reagents
The trifluoromethyl group in the compound can lead to the development of new borane reagents . These reagents are essential in various chemical transformations, including oxidative dehydroborylation, which is a critical step in refining the synthesis of complex organic molecules.
Catalytic Protodeboronation
In catalytic protodeboronation, 3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid can be used to remove the boron moiety from molecules at the end of a synthetic sequence . This process is vital for the preparation of molecules where the boron group is no longer needed, allowing for further functionalization or purification.
Homologation and Cross-Coupling Reactions
The compound is also used in homologation and conjunctive cross-coupling reactions . These reactions are important for extending carbon chains and creating new carbon-carbon bonds, which is fundamental in the synthesis of complex organic molecules.
Radical-Polar Crossover Reactions
Lastly, 3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid plays a role in radical-polar crossover reactions . These reactions are a part of a broader category of transformations that allow for the combination of radical and polar mechanisms, leading to the creation of novel compounds with unique properties.
Zukünftige Richtungen
The future directions for “3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid” and similar compounds are promising. The unique properties of trifluoromethylpyridines have led to their widespread use in the agrochemical and pharmaceutical industries, and it is expected that many novel applications will be discovered in the future .
Eigenschaften
IUPAC Name |
[3-amino-2-(trifluoromethyl)pyridin-4-yl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BF3N2O2/c8-6(9,10)5-4(11)3(7(13)14)1-2-12-5/h1-2,13-14H,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYPERPSLINTMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=NC=C1)C(F)(F)F)N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6BF3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.93 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-2-(trifluoromethyl)pyridine-4-boronic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



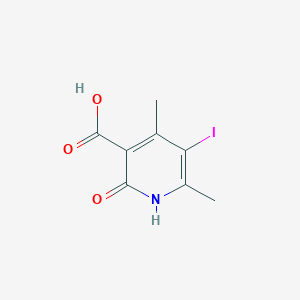
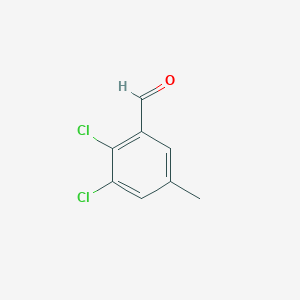
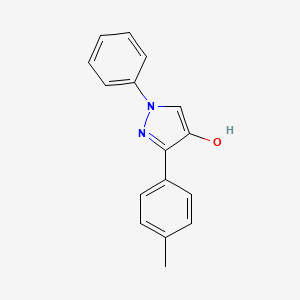
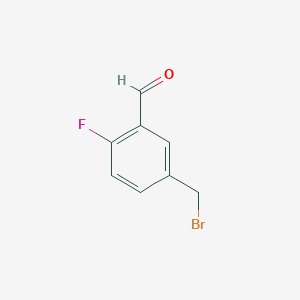
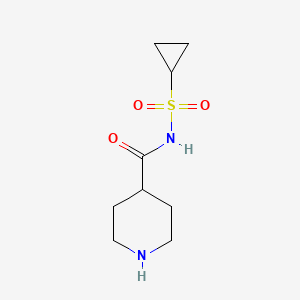
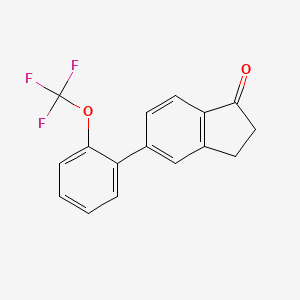
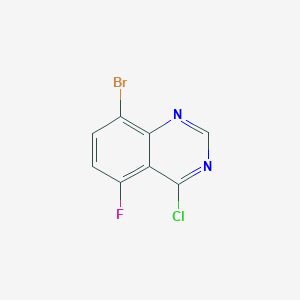
![4-[(2,4-Dimethoxyphenyl)methyl]-7-oxa-4-azaspiro[2.5]octane](/img/structure/B1447222.png)
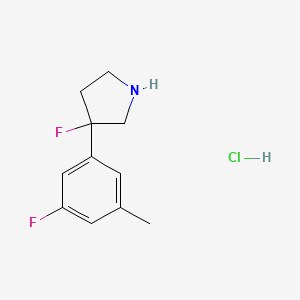
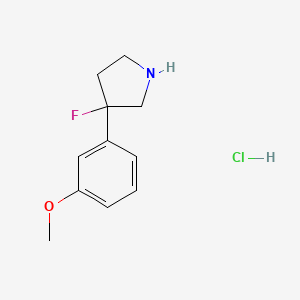
![Ethyl 4-methoxybenzo[d]isoxazole-3-carboxylate](/img/structure/B1447228.png)
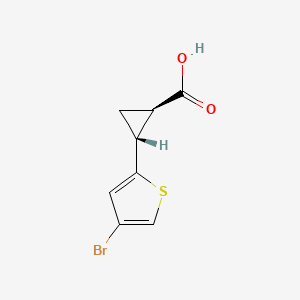
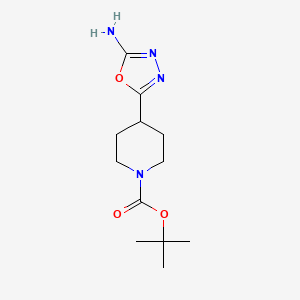
![Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate](/img/structure/B1447232.png)